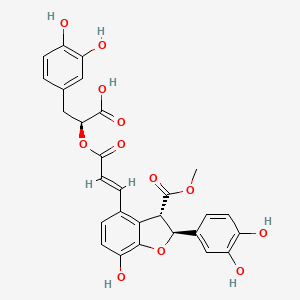

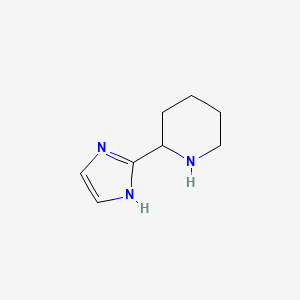

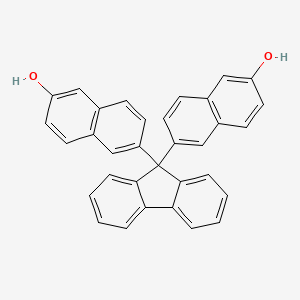

![molecular formula C84H114Cl2O8P2Ru B3030699 Chloro{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}(p-cymene)ruthenium(II) chloride CAS No. 944451-33-6](/img/structure/B3030699.png)

Chloro{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}(p-cymene)ruthenium(II) chloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of ruthenium(II) complexes has been explored through various methods. In one study, hexa-coordinated ruthenium(II) complexes were prepared using carbene transfer reactions involving silver-NHC complexes and different ruthenium precursors. These reactions yielded a series of complexes with varying ligands, demonstrating the versatility of ruthenium(II) in forming diverse coordination environments .

Molecular Structure Analysis

The molecular structure of ruthenium(II) complexes can exhibit a range of coordination geometries. For instance, a trichlorido(p-cymene)ruthenate(II) anion was found to have a distorted octahedral coordination, with the benzene ring of the p-cymene ligand occupying three coordination sites and three chloride atoms occupying the remaining sites. This indicates the flexibility of ruthenium(II) to adapt to different ligand systems and form stable complexes .

Chemical Reactions Analysis

Ruthenium(II) complexes have been shown to participate in various chemical reactions. For example, the reactivity towards N-donors was studied, where the treatment of a ruthenium(II) complex with 1,10-phenanthroline resulted in the substitution of ligands, leading to the formation of new complexes. This reactivity is crucial for the application of ruthenium(II) complexes in catalysis and other chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of ruthenium(II) complexes are influenced by their ligands. For instance, complexes with p-cymene exhibit significant stability, which can be altered by ligand substitution reactions. The stability and electronic properties of these complexes are essential for their catalytic activity, as demonstrated by their use in asymmetric cyclopropanation reactions, where high enantioselectivity was achieved .

Case Studies

In the context of catalysis, ruthenium(II) complexes have been employed in hydrogenation reactions. The synthesis of half-sandwich complexes with bis(2-(diphenylphosphino)phenyl) ether and their subsequent use in the hydrogenation of styrene showcased the potential of these complexes as catalysts. The study of their catalytic activity provides insights into the practical applications of ruthenium(II) complexes in industrial processes .

In another case, the synthesis of 1,2,3-triazolylidene ruthenium(II)(η^6-arene) complexes and their reactivity was investigated. These complexes displayed moderate catalytic activities in oxidation reactions using oxygen as the oxidant, further highlighting the role of ruthenium(II) complexes in facilitating organic transformations .

Aplicaciones Científicas De Investigación

Catalytic Applications

Chloro{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}(p-cymene)ruthenium(II) chloride has been studied for its catalytic applications. Lorraine et al. (2020) explored biaryl diphosphine ligands and their ruthenium complexes in the catalytic hydrogenation of ketones. These complexes showed high activity and enantioselectivity under mild conditions, producing chiral alcohols with up to 93% enantioselectivity. The study highlights the potential of such complexes in asymmetric synthesis, a key area in pharmaceutical research (Lorraine et al., 2020).

Asymmetric Hydrogenation

Rane et al. (1996) demonstrated the use of a similar BINAP-Ru(II) catalyst in the homogeneous asymmetric hydrogenation of o-chloroacetophenone to o-chloro-(1-phenyl)ethanol. This process is significant for producing optically pure compounds, essential in various chemical industries. The catalyst showed high activity and enantioselectivity, highlighting its utility in asymmetric catalysis (Rane et al., 1996).

Hydrogen Production

Patra et al. (2021) studied arene-ruthenium complexes, including derivatives similar to the Chloro{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}(p-cymene)ruthenium(II) chloride, for hydrogen production from formic acid in water. Such research is vital for developing sustainable energy solutions. The study found that these complexes displayed high catalytic turnover and efficiency, indicating their potential in hydrogen generation processes (Patra et al., 2021).

Propiedades

IUPAC Name |

[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H100O8P2.C10H14.2ClH.Ru/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24;1-8(2)10-6-4-9(3)5-7-10;;;/h29-40H,41-42H2,1-28H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYXUILRYSITRR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C.Cl[Ru]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H114Cl2O8P2Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}(p-cymene)ruthenium(II) chloride | |

CAS RN |

944451-32-5, 944451-33-6 | |

| Record name | [1,1′-(4R)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine-κP]]dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944451-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-(4S)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine-κP]]dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944451-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

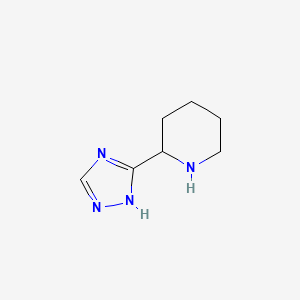

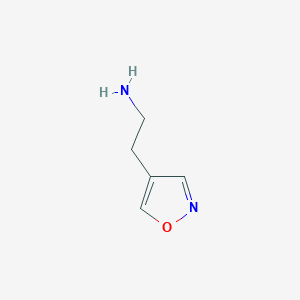

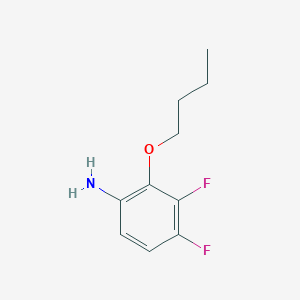

![3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B3030619.png)